molecular formula C8H6BrN3S B1527342 6-(5-Bromothiophen-2-yl)pyridazin-3-amine CAS No. 1226154-37-5

6-(5-Bromothiophen-2-yl)pyridazin-3-amine

Cat. No. B1527342
CAS RN: 1226154-37-5
M. Wt: 256.12 g/mol
InChI Key: AFRBAPJZZUACDD-UHFFFAOYSA-N
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Description

“6-(5-Bromothiophen-2-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C8H6BrN3S . It has a molecular weight of 256.12 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “6-(5-Bromothiophen-2-yl)pyridazin-3-amine” consists of a pyridazin ring attached to a bromothiophen ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“6-(5-Bromothiophen-2-yl)pyridazin-3-amine” is a solid at room temperature . Its exact boiling point is not specified . It should be stored in a cool place .

Scientific Research Applications

Fluorescence Applications

The compound has been studied for its photophysical properties . It exhibits visible absorption bands at 527, 558, and 362 nm in propylene carbonate and is found to be fluorescent in solution and in plastic film with emission wavelengths between 550-750 nm . This makes it potentially useful in various fluorescence applications, such as optoelectronics, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) .

Organic Solar Cells

The compound has been used in the synthesis of new donor–acceptor (D–A) conjugated polymers . These polymers have been applied for the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures .

Organic Photovoltaics

The compound and its derivatives are used in organic photovoltaics . These materials are used in these applications when using longer wavelengths in absorption and low ionization potential .

Organic Light Emitting Diodes (OLEDs)

The compound’s fluorescence properties make it a potential candidate for use in OLEDs . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Organic Light-Emitting Field Transistors (LEFETs)

The compound’s properties also make it suitable for use in LEFETs . LEFETs are a type of transistor that emits light.

Synthetic Approaches to Triazolo-Annulated Azines

The compound could potentially be used in the synthesis of triazolo-annulated azines . These are promising for practical applications .

Semiconducting Polymers

The compound has been used in the synthesis of donor–acceptor semiconducting polymers . These polymers have a planar conjugated bicyclic structure engaging stronger π–π interactions which allows tuning the band-gap and energy-level of polymer organic semiconductors .

Fluorescent Probes

The compound and its derivatives are used in the creation of fluorescent probes . These probes are used in various fields, including biology and chemistry, to detect, identify, and quantify different substances.

Safety and Hazards

This compound should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

6-(5-bromothiophen-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBAPJZZUACDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=C(S2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromothiophen-2-yl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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